(2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1-methylcyclobutyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(3-2-4-8)5-6(9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSEIZQWPNKMW-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC1)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches to 2s 2 Amino 3 1 Methylcyclobutyl Propanoic Acid and Its Analogs
Stereoselective Synthesis of (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid
The creation of the chiral center at the α-position of amino acids with complex side chains like the 1-methylcyclobutyl group requires sophisticated asymmetric synthetic strategies. These methods are essential for obtaining the desired enantiomerically pure (2S) isomer.
Asymmetric Synthesis Strategies for α-Amino Acids with Cyclobutyl Side Chains
The synthesis of α-amino acids featuring cyclobutyl side chains often involves the construction of the cyclobutane (B1203170) ring at an early stage, followed by the introduction of the amino and carboxylic acid functionalities. One common approach is the use of photocatalyzed [2+2]-cycloaddition reactions to form the cyclobutane ring. For instance, dehydroamino acids can react with suitable olefins under visible light irradiation in the presence of a photocatalyst to yield cyclobutane α-amino acid derivatives. Subsequent transformations can then lead to the desired saturated amino acid.
Another strategy involves the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a halide containing the pre-formed 1-methylcyclobutyl moiety. The stereochemical outcome of this reaction is controlled by a chiral auxiliary attached to the glycine scaffold.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of α-amino acids. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation, after which they are removed.
A prominent example is the use of Evans' oxazolidinone auxiliaries. In this approach, an N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an electrophile, such as 1-(bromomethyl)-1-methylcyclobutane. The steric hindrance of the auxiliary directs the alkylation to occur from the less hindered face, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the oxazolidinone and the ester group yields the desired (2S)-amino acid.
Another well-established method is the Schöllkopf bis-lactim ether synthesis. This method utilizes a chiral bis-lactim ether derived from a dipeptide, typically involving valine and glycine. The bis-lactim ether is deprotonated to form a chiral nucleophile, which is then alkylated with a suitable electrophile containing the 1-methylcyclobutyl group. The stereochemistry of the newly formed amino acid is controlled by the chiral centers in the bis-lactim ether. Acidic hydrolysis then cleaves the auxiliary to afford the target amino acid methyl ester, which can be further hydrolyzed to the free amino acid.
| Chiral Auxiliary Method | Key Reagents | Stereochemical Control | Outcome |
| Evans' Oxazolidinone | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, 1-(bromomethyl)-1-methylcyclobutane | Steric hindrance from the auxiliary directs the approach of the electrophile. | High diastereoselectivity for the (2S) configuration. |
| Schöllkopf Bis-lactim Ether | (2R,5R)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine, n-BuLi, 1-(bromomethyl)-1-methylcyclobutane | The chiral environment of the bis-lactim ether dictates the stereochemistry of alkylation. | Formation of the (S)-amino acid with high enantiomeric excess. |
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to control the stereochemical outcome of the reaction.
One such approach is the asymmetric hydroformylation of a suitable dehydroamino acid precursor. nih.govrsc.org A dehydroamino acid bearing the 1-methylcyclobutylidene moiety could be subjected to hydroformylation using a chiral rhodium catalyst. This reaction would introduce the formyl group and a hydrogen atom across the double bond, creating the chiral center at the α-position with high enantioselectivity. Subsequent oxidation of the aldehyde to a carboxylic acid would yield the target amino acid.
Another catalytic strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor. A substrate such as (Z)-2-acetamido-3-(1-methylcyclobutyl)acrylic acid could be hydrogenated using a chiral rhodium or ruthenium catalyst with chiral phosphine (B1218219) ligands (e.g., DuPhos, BINAP). The chiral catalyst coordinates to the substrate in a way that directs the addition of hydrogen to one face of the double bond, resulting in the formation of the (S)-enantiomer with high enantiomeric excess.
| Catalytic Method | Substrate Type | Catalyst System | Key Transformation |
| Asymmetric Hydroformylation | Dehydroamino acid with a 1-methylcyclobutylidene side chain | Chiral Rhodium complex (e.g., with Yanphos) | Stereoselective introduction of a formyl group and hydrogen. |
| Asymmetric Hydrogenation | (Z)-2-acetamido-3-(1-methylcyclobutyl)acrylic acid | Chiral Rhodium or Ruthenium complex (e.g., with DuPhos) | Enantioselective reduction of the C=C double bond. |
Precursor Design and Derivatization Strategies for this compound
The successful synthesis of the target amino acid heavily relies on the rational design and synthesis of suitable precursors. For the methods described above, specific precursors are required.
For chiral auxiliary-mediated syntheses, a key precursor is an electrophile containing the 1-methylcyclobutyl moiety, such as 1-(bromomethyl)-1-methylcyclobutane. This can be synthesized from 1-methylcyclobutanecarboxylic acid by reduction to the corresponding alcohol, followed by bromination.
For catalytic asymmetric hydrogenation, the precursor is typically a dehydroamino acid derivative. The synthesis of (Z)-2-acetamido-3-(1-methylcyclobutyl)acrylic acid can be achieved through an Erlenmeyer-Plöchl reaction between N-acetylglycine and 1-methylcyclobutanecarbaldehyde. The aldehyde can be prepared from 1-methylcyclobutanecarboxylic acid via reduction and subsequent oxidation.
Derivatization strategies are often employed post-synthesis to protect the amino and carboxyl groups for applications such as peptide synthesis. Common protecting groups for the amino function include tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), while the carboxyl group is often protected as a methyl or ethyl ester.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of enzymatic reactions. For the synthesis of this compound, a potential chemoenzymatic approach involves the enzymatic resolution of a racemic mixture of the amino acid or a suitable precursor.
For example, a racemic mixture of N-acetyl-3-(1-methylcyclobutyl)alanine could be subjected to enzymatic hydrolysis using an acylase, such as acylase I from Aspergillus oryzae. This enzyme would selectively hydrolyze the N-acetyl group of the (S)-enantiomer, leaving the (R)-enantiomer unchanged. The resulting free (S)-amino acid can then be separated from the unreacted (R)-N-acetyl amino acid.
Alternatively, a transaminase could be used to asymmetrically aminate a keto acid precursor, such as 2-oxo-3-(1-methylcyclobutyl)propanoic acid. A chiral amine donor and a suitable transaminase enzyme would catalyze the conversion of the keto acid to the (S)-amino acid with high enantioselectivity.
| Enzymatic Method | Substrate | Enzyme | Principle |
| Kinetic Resolution | Racemic N-acetyl-3-(1-methylcyclobutyl)alanine | Acylase I | Selective hydrolysis of the (S)-enantiomer. |
| Asymmetric Amination | 2-oxo-3-(1-methylcyclobutyl)propanoic acid | Transaminase | Stereoselective conversion of a keto acid to an amino acid. |
Isotopic Labeling of this compound for Mechanistic Studies
Isotopically labeled amino acids are invaluable tools for studying reaction mechanisms, metabolic pathways, and protein structure and dynamics. creative-peptides.comrsc.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.
For instance, ¹³C labeling at the carboxyl group can be achieved by using a ¹³C-labeled cyanide source in a Strecker synthesis approach, starting from 1-methylcyclobutanecarbaldehyde. Deuterium labeling at the α-carbon can be accomplished by performing the final hydrolysis step of a synthetic route in D₂O under acidic or basic conditions, which can promote H/D exchange at the α-position.
Labeling within the cyclobutyl ring would require starting with an isotopically labeled cyclobutane precursor. For example, the synthesis could begin with a ¹³C-labeled cyclobutanone (B123998) derivative, which would then be elaborated to form the 1-methylcyclobutyl side chain.
These labeled amino acids can then be used in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to probe molecular interactions and transformations at the atomic level.
Synthesis of Functionally Modified this compound Analogs
While specific literature detailing the synthesis of functionally modified analogs of this compound is limited, general synthetic strategies for cyclobutane-containing amino acids can be adapted for this purpose. These approaches primarily involve the construction of a functionalized cyclobutane ring prior to or concurrently with the introduction of the amino acid moiety.
One plausible strategy involves the use of [2+2] cycloaddition reactions to form the cyclobutane core. For instance, the cycloaddition of an appropriately substituted ketene (B1206846) with an alkene bearing a methyl group could yield a cyclobutanone intermediate. This cyclobutanone can then be further functionalized and converted into the desired amino acid. The stereochemistry of the final product can be controlled through the use of chiral auxiliaries or catalysts during the cycloaddition or subsequent transformation steps.
Another approach is the modification of pre-existing cyclobutane structures. For example, a cyclobutanone can serve as a versatile intermediate for introducing various functional groups at different positions of the ring through established organometallic or organocatalyzed reactions. Subsequent conversion of the modified cyclobutanone to the amino acid, for instance, via a Strecker synthesis or by amination of a corresponding α-halo acid, would yield the target analogs.
Table 1: Potential Strategies for the Synthesis of Functionally Modified this compound Analogs
| Strategy | Key Intermediate | Potential Functional Modifications | Stereocontrol |
| [2+2] Cycloaddition | Substituted Cyclobutanone | Hydroxyl, Alkyl, Aryl groups on the cyclobutane ring | Chiral auxiliaries, Asymmetric catalysis |
| Modification of Cyclobutanone | Functionalized Cyclobutanone | Diverse functional groups via α-functionalization | Substrate-controlled or catalyst-controlled reactions |
| C-H Functionalization | This compound derivative | Aryl, Alkyl groups on the cyclobutane ring | Directing groups, Chiral catalysts |
Chemoenzymatic approaches also offer a promising avenue for the synthesis of these complex amino acids. While direct enzymatic functionalization of the this compound scaffold has not been reported, enzymes such as transaminases could be employed for the stereoselective amination of a corresponding α-keto acid precursor bearing a functionalized 1-methylcyclobutyl moiety. This approach would leverage the high stereoselectivity of enzymes to produce the desired (2S)-enantiomer.
Furthermore, advancements in C-H functionalization chemistry present a potential route for the direct modification of the cyclobutane ring in a protected derivative of this compound. The use of appropriate directing groups and transition-metal catalysts could enable the site-selective introduction of functional groups onto the cyclobutane scaffold. However, the steric hindrance posed by the quaternary methyl group would be a significant challenge to overcome in such transformations.
Detailed research into these specific applications for the synthesis of functionally modified this compound analogs is an active area of investigation. The development of robust and scalable synthetic routes will be crucial for unlocking the full potential of these unique building blocks in various scientific disciplines.
Enzymatic Recognition and Metabolic Interactions of 2s 2 Amino 3 1 Methylcyclobutyl Propanoic Acid
Substrate Specificity of Aminoacyl-tRNA Synthetases with Cyclobutyl Amino Acids
Aminoacyl-tRNA synthetases (aaRSs) are crucial enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. The specificity of these enzymes is not absolute, and they can sometimes recognize and activate amino acids that are structurally similar to their canonical counterparts. This promiscuity is a key area of interest for the incorporation of ncAAs into proteins. researchgate.net
While no studies have directly tested the interaction between (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid and a specific aaRS, we can infer potential interactions based on its structure. The bulky and hydrophobic 1-methylcyclobutyl group would likely be best accommodated by aaRSs that recognize other hydrophobic amino acids with large side chains, such as leucine (B10760876), isoleucine, or valine. The success of such a recognition event would depend on the precise architecture of the enzyme's active site.
Research on evolving the substrate specificity of aaRSs has shown that mutations in the amino acid binding pocket can lead to the recognition of various ncAAs. nih.gov For instance, engineering the active site of E. coli methionyl-tRNA synthetase has enabled the incorporation of the long-chain amino acid azidonorleucine. researchgate.net This suggests that it may be possible to engineer an aaRS to specifically recognize and utilize this compound.
Table 1: Potential Aminoacyl-tRNA Synthetase Interactions with this compound (Hypothetical)
| Aminoacyl-tRNA Synthetase (aaRS) | Canonical Amino Acid Substrate | Structural Similarity to Target Compound | Likelihood of Recognition (without engineering) |
| Leucyl-tRNA synthetase (LeuRS) | Leucine | Bulky, hydrophobic side chain | Moderate |
| Isoleucyl-tRNA synthetase (IleRS) | Isoleucine | Branched, hydrophobic side chain | Moderate |
| Valyl-tRNA synthetase (ValRS) | Valine | Branched, hydrophobic side chain | Low to Moderate |
| Methionyl-tRNA synthetase (MetRS) | Methionine | Flexible, hydrophobic side chain | Low |
This table is speculative and based on structural similarities.
Investigation of Amino Acid Transport Systems and this compound Uptake Mechanisms in Model Systems
The uptake of amino acids into cells is mediated by a variety of amino acid transport systems, each with its own substrate specificity. nih.gov These transporters are crucial for maintaining amino acid homeostasis. encyclopedia.pub The transport of this compound into cells would likely be handled by transporters that accommodate bulky, hydrophobic amino acids.
Several solute carrier (SLC) families are responsible for amino acid transport. wikipedia.org For instance, the Large Neutral Amino Acid Transporter (LAT1 or SLC7A5) is known to transport large, neutral amino acids, including branched-chain and aromatic amino acids. Given the size and hydrophobicity of the 1-methylcyclobutyl group, LAT1 would be a prime candidate for the transport of this ncAA.
Studies on other bulky amino acids have shown that their transport is often competitive, with various amino acids vying for the same transporter. reddit.com Therefore, the uptake of this compound would likely be inhibited by the presence of other large neutral amino acids like leucine or phenylalanine.
Table 2: Potential Amino Acid Transporters for this compound (Hypothetical)
| Transporter System | Typical Substrates | Relevance to Target Compound |
| System L (e.g., LAT1/SLC7A5) | Large, neutral amino acids (Leucine, Phenylalanine) | High probability of transport due to bulky, hydrophobic side chain. |
| System A (e.g., SNAT1/SLC38A1) | Small, neutral amino acids (Alanine, Serine) | Low probability of transport. |
| System ASC (e.g., ASCT2/SLC1A5) | Neutral amino acids (Alanine, Serine, Cysteine) | Low probability of transport. |
This table is based on the known substrate specificities of major amino acid transport systems.
Interaction of this compound with Amino Acid Degradation Pathways
The degradation of amino acids typically involves transamination to remove the amino group, followed by the catabolism of the resulting α-keto acid. libretexts.org The carbon skeletons of amino acids can then enter central metabolic pathways. libretexts.org The metabolic fate of this compound is not documented, but its structure suggests it would be resistant to standard degradation pathways.
The highly substituted and strained cyclobutane (B1203170) ring is not a common biological motif and would likely not be recognized by the enzymes that catabolize the side chains of canonical amino acids. nih.gov This resistance to degradation is a common feature of many synthetic amino acids and can be a desirable property in the design of metabolically stable peptides and drugs. It is plausible that if this amino acid were to enter a cell, it would persist in its original form or be slowly eliminated without significant breakdown.
Role of this compound as an Enzyme Inhibitor or Substrate Mimic
Due to their unique structures, cyclic amino acids can act as enzyme inhibitors or substrate mimics. molecularcloud.org They can bind to the active site of an enzyme, preventing the binding of the natural substrate. nih.gov For example, various cyclic amino acid analogs have been synthesized and tested as inhibitors of enzymes like S-adenosyl-L-methionine synthetase. nih.gov
This compound, with its bulky side chain, could potentially act as a competitive inhibitor for enzymes that process amino acids with large hydrophobic side chains. For instance, it might inhibit proteases that have a preference for cleaving after leucine or isoleucine residues. The design of cyclic peptides as enzyme inhibitors is an active area of research. researchgate.netnih.gov
Biosynthetic Pathways and Enzymes Involved in the Production of Related Cyclobutyl Amino Acids (if applicable as a natural product analog)
While this compound is a synthetic compound, cyclobutane rings are found in a variety of natural products, including some alkaloids and fatty acids. nih.govnih.gov The biosynthesis of these cyclobutane moieties often involves photochemical [2+2] cycloadditions or enzymatic cyclization reactions. rsc.org
The formation of cyclobutane rings in natural products is a relatively rare biosynthetic event. nih.gov The enzymes responsible for these transformations are often highly specialized. While there is no known natural biosynthetic pathway for this compound, the existence of cyclobutane-containing natural products suggests that nature has evolved enzymatic strategies for the construction of such strained ring systems. rsc.org
Structural Biology and Biophysical Characterization of 2s 2 Amino 3 1 Methylcyclobutyl Propanoic Acid Interactions with Biomolecules
Conformational Analysis of the 1-Methylcyclobutyl Side Chain in Peptidic Contexts
The incorporation of non-coded amino acids (NCAAs) with constrained geometries is a well-established strategy to influence the secondary structure of peptides. nih.gov The 1-methylcyclobutyl group of (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid introduces significant steric bulk and reduces the rotational freedom around the chi (χ) dihedral angles of its side chain. This constraint can have profound effects on the local peptide backbone conformation.
When integrated into a peptide sequence, the bulky side chain is expected to limit the allowable Ramachandran space for the φ (phi) and ψ (psi) backbone dihedral angles. researchgate.net This restriction can pre-organize the peptide into specific secondary structures, such as β-turns or helical conformations, which might be critical for binding to a biological target. nih.gov For instance, the introduction of similarly constrained amino acids has been shown to stabilize β-turn structures, which are pivotal for many protein-protein interactions. researchgate.net The conformational landscape of this specific NCAA can be explored using computational methods and spectroscopic techniques like Circular Dichroism (CD) and NMR. nih.gov
Table 1: Predicted Dihedral Angle Preferences for this compound in a Peptidic Context This interactive table presents hypothetical data based on the expected steric hindrance imposed by the 1-methylcyclobutyl side chain.
| Dihedral Angle | Predicted Range | Rationale |
|---|---|---|
| φ (Phi) | Restricted | Steric clashes between the cyclobutyl ring and the preceding carbonyl group likely limit the conformational space. |
| ψ (Psi) | Restricted | The bulky side chain can clash with the succeeding amide proton, thus restricting free rotation. |
| χ1 (Chi1) | Highly Restricted | Rotation around the Cα-Cβ bond is significantly hindered by the quaternary carbon of the cyclobutyl group. |
X-ray Crystallographic Studies of this compound Bound to Protein Targets
X-ray crystallography is a premier technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govbibliotekanauki.pl A crystallographic study of this compound bound to a protein would provide definitive insights into its binding mode and the specific molecular interactions that stabilize the complex.
The resulting electron density map would allow for the unambiguous placement of the ligand within the protein's binding pocket. bibliotekanauki.pl Key information derived from such a study includes:
Binding Pose: The precise orientation and conformation of the ligand within the active site.
Intermolecular Interactions: Identification of specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and protein residues. The 1-methylcyclobutyl group would be expected to engage in significant van der Waals and hydrophobic interactions.
Solvent-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein.
Conformational Changes: Any structural rearrangements in the protein that occur upon ligand binding.
While specific crystal structures involving this compound are not widely reported, the methodology remains the gold standard for structure-based drug design. nih.gov The data obtained is critical for understanding the basis of molecular recognition and for designing more potent and selective analogs. rcsb.org
Table 2: Key Information Obtainable from a Hypothetical X-ray Crystallography Study This interactive table outlines the typical data and parameters derived from a successful protein-ligand co-crystallization experiment.
| Parameter | Description | Significance |
|---|---|---|
| Resolution (Å) | A measure of the level of detail in the electron density map. | Lower values (e.g., < 2.0 Å) indicate higher resolution and more precise atomic positions. rcsb.org |
| R-work / R-free | Statistical values indicating the agreement between the crystallographic model and the experimental diffraction data. | Lower values signify a better fit and a more reliable structure. |
| B-factors | Atomic displacement parameters that indicate the mobility or disorder of atoms. | High B-factors for the ligand might suggest dynamic behavior or weaker binding in that region. nih.gov |
| Ligand Occupancy | The fraction of protein molecules in the crystal that have a ligand bound. | A value less than 1.0 can indicate sub-stoichiometric binding or disorder. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of Ligand-Protein Complexes Involving this compound
Solution NMR spectroscopy provides a powerful suite of tools to study protein-ligand interactions in a solution state that closely mimics the physiological environment. nih.govresearchgate.net These techniques are particularly adept at characterizing weak to moderate affinity interactions and can provide both structural and dynamic information. researchgate.net
Several NMR experiments could be employed to characterize the binding of this compound to a protein target:
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this protein-observed experiment involves monitoring changes in the protein's NMR spectrum (typically a 1H-15N HSQC spectrum) upon titration with the ligand. nih.gov Residues exhibiting significant chemical shift changes are presumed to be at or near the binding interface.
Saturation Transfer Difference (STD) NMR: This is a ligand-observed technique where saturation is transferred from the protein to a bound ligand. mdpi.com Protons on the ligand that are in close contact with the protein receive the most saturation, allowing for the mapping of the ligand's binding epitope.
Nuclear Overhauser Effect (NOE) Spectroscopy: Transferred NOE (trNOE) experiments can be used to determine the conformation of the ligand when it is bound to the protein. ustc.edu.cn Intermolecular NOEs can provide distance constraints between ligand and protein protons, which are crucial for building a high-resolution model of the complex.
Table 3: Common NMR Techniques for Studying Protein-Ligand Interactions This interactive table summarizes key NMR experiments and the type of information they provide about the interaction between a protein and a ligand like this compound.
| NMR Technique | Type | Information Gained | Typical Kd Range |
|---|---|---|---|
| Chemical Shift Perturbation (CSP) | Protein-Observed | Identifies ligand binding site on the protein; can be used to determine the dissociation constant (Kd). nih.gov | 10 nM - 100 µM |
| Saturation Transfer Difference (STD) | Ligand-Observed | Identifies which part of the ligand is in close contact with the protein (binding epitope); useful for screening. mdpi.com | 100 nM - 10 mM |
Computational Modeling and Molecular Dynamics Simulations of this compound Binding and Recognition
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing biomolecular interactions. mdpi.comnih.gov These methods complement experimental data by providing dynamic insights into the binding process at an atomic level.
Molecular Docking can be used to predict the preferred binding pose of this compound within a protein's active site. The algorithm samples a vast number of orientations and conformations of the ligand, scoring them based on factors like steric fit and intermolecular energetics.
Molecular Dynamics (MD) Simulations offer a more sophisticated analysis by simulating the movement of every atom in the protein-ligand-solvent system over time. mdpi.com An MD simulation can:
Assess the stability of a docked pose.
Reveal conformational changes in both the ligand and the protein during the binding event.
Identify key stable interactions, such as persistent hydrogen bonds.
Provide a theoretical estimation of the binding free energy, which can be compared with experimental affinity measurements. mdpi.com
The combination of these computational tools is crucial for generating hypotheses about molecular recognition that can be tested experimentally. illinois.edu
Table 4: Typical Workflow for a Molecular Dynamics Simulation Study This interactive table outlines the standard steps involved in setting up and running an MD simulation to study a protein-ligand complex.
| Step | Description | Key Software/Tools |
|---|---|---|
| 1. System Preparation | An initial 3D structure of the protein-ligand complex is obtained (e.g., from docking or crystallography). A force field is assigned to describe the atomic interactions. | AMBER, CHARMM, GROMACS, VMD mdpi.com |
| 2. Solvation | The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. | VMD, GROMACS |
| 3. Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. | NAMD, GROMACS, AMBER |
| 4. Equilibration | The system is gradually heated to the desired temperature and equilibrated at the correct pressure while restraining the protein and ligand. | NAMD, GROMACS, AMBER |
| 5. Production Run | The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space. nih.gov | NAMD, GROMACS, AMBER |
Structure-Activity Relationship (SAR) Studies for this compound Analogs in Target Binding
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a compound to understand how chemical changes affect its biological activity. nih.gov An SAR study for this compound would involve synthesizing a series of analogs and evaluating their binding affinity for a specific protein target.
Key modifications could include:
Ring Size: Synthesizing analogs with cyclopropyl, cyclopentyl, or cyclohexyl groups to probe the size limits of the hydrophobic binding pocket. nbinno.com
Substitution on the Ring: Adding or removing the methyl group, or placing it at different positions on the ring, to assess its contribution to binding affinity.
Stereochemistry: Investigating the (2R) enantiomer or diastereomers (if other chiral centers are introduced) to understand stereochemical preferences for binding.
Backbone Modifications: Altering the carboxylic acid or amine groups to explore their roles in key interactions.
The data from these studies, typically presented as a table of structures and their corresponding binding affinities (e.g., Kd or IC50 values), provides a roadmap for optimizing the lead compound into a more potent and selective molecule. researchgate.net
Table 5: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs This interactive table illustrates a potential SAR study. The binding affinity data is purely illustrative to demonstrate the concept.
| Compound Analog | Modification from Parent Compound | Hypothetical Binding Affinity (Kd, nM) | Interpretation |
|---|---|---|---|
| Parent Compound | This compound | 150 | Baseline affinity |
| Analog 1 | Removal of the methyl group (cyclobutyl side chain) | 450 | The methyl group contributes positively to binding, likely through hydrophobic interactions. |
| Analog 2 | Cyclopentyl side chain (1-methylcyclopentyl) | 85 | A slightly larger ring is better accommodated by the binding pocket. |
| Analog 3 | Cyclohexyl side chain (1-methylcyclohexyl) | 300 | The binding pocket has a size limit; the cyclohexyl group may be too large. |
| Analog 4 | (2R) enantiomer | > 10,000 | The (S) stereochemistry at the alpha-carbon is critical for binding. |
Biochemical and Cellular System Studies Involving 2s 2 Amino 3 1 Methylcyclobutyl Propanoic Acid
Evaluation of (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid in Cell-Free Protein Synthesis Systems
No studies have been identified that evaluate the use of this compound as a substrate or component in cell-free protein synthesis systems. Research in this area often focuses on the incorporation of various non-canonical amino acids to create novel proteins, but the specific use of this cyclobutyl derivative has not been documented.
Mechanistic Probes in Enzymatic Assays Utilizing this compound
There is no available information on the utilization of this compound as a mechanistic probe in enzymatic assays. While amino acid analogs are sometimes used to study enzyme mechanisms, the application of this particular compound for such purposes has not been reported in the scientific literature.
Assessment of this compound Effects on Cellular Metabolism in In Vitro Models
No published research could be located that assesses the effects of this compound on the cellular metabolism of in vitro models. Studies on the metabolic impact of novel amino acid analogs are crucial for understanding their biological activity, but such investigations have not been conducted or reported for this compound.
Incorporation of this compound into Peptides or Proteins for Functional Studies
There are no documented instances of the successful incorporation of this compound into peptides or proteins for functional studies. The inclusion of unnatural amino acids is a key strategy in peptide and protein engineering; however, there is no evidence to suggest that this specific compound has been utilized in this manner.
Advanced Applications and Future Directions in 2s 2 Amino 3 1 Methylcyclobutyl Propanoic Acid Research
Development of (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid as a Chemical Biology Tool for Proteomic Analysis
The incorporation of ncAAs into proteins is a cornerstone of modern proteomics, enabling the visualization, identification, and quantification of protein synthesis and function. Methodologies like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) allow for the selective labeling of newly synthesized proteins by introducing an amino acid with a bio-orthogonal handle (e.g., an azide (B81097) or alkyne) that can be "clicked" to a reporter molecule. acs.org
While this compound in its native form is not equipped for such applications, its chemical scaffold is an ideal candidate for modification. By appending a bio-orthogonal functional group, this ncAA could be transformed into a powerful tool for proteomic analysis. For instance, an azido (B1232118) or alkynyl moiety could be incorporated into the methyl group or the cyclobutyl ring. Once this modified ncAA is introduced into cells and incorporated into proteins, it would allow for the selective attachment of fluorescent dyes or affinity tags, enabling the isolation and identification of newly synthesized proteins in specific cellular states or in response to stimuli.
The unique steric bulk of the 1-methylcyclobutyl group could also offer advantages, potentially influencing its incorporation efficiency by specific aminoacyl-tRNA synthetases and providing a distinct signature in mass spectrometry-based proteomic workflows.
| Bio-orthogonal Functional Group | Potential Position of Modification | Corresponding "Click" Reaction | Proteomic Application |
|---|---|---|---|
| Azide (-N₃) | Terminal end of a linker attached to the cyclobutyl ring | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fluorescent labeling, affinity purification of newly synthesized proteins |
| Alkyne (-C≡CH) | Terminal end of a linker attached to the cyclobutyl ring | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enrichment and identification of protein subpopulations |
| Tetrazine | Attached to the cyclobutyl ring | Inverse-Electron-Demand Diels-Alder Cycloaddition | Rapid and specific protein labeling in living systems |
Rational Design of Enhanced Analogs of this compound for Specific Biological Probes
Beyond general proteomic tagging, analogs of this compound could be rationally designed to function as highly specific biological probes. upenn.edu The design of such probes involves the incorporation of functionalities that can report on the local environment, capture interacting partners, or be manipulated by external stimuli.
For example, the incorporation of a fluorescent moiety would create a probe for imaging the localization and dynamics of proteins containing this ncAA within living cells. biorxiv.org A photo-crosslinking group, such as a diazirine, could be used to covalently trap transient protein-protein interactions, allowing for the identification of binding partners. Furthermore, the synthesis of isotopically labeled versions (e.g., with ¹³C or ¹⁵N) would enable detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. The unique shape of the 1-methylcyclobutyl group could be leveraged to probe steric constraints within protein active sites or at protein-protein interfaces.
| Analog Modification | Probe Functionality | Research Application |
|---|---|---|
| Attachment of a fluorophore (e.g., coumarin, BODIPY) | Fluorescent Reporter | Live-cell imaging of protein localization and trafficking |
| Incorporation of a photo-activatable crosslinker (e.g., diazirine) | Photo-crosslinker | Mapping protein-protein interaction interfaces |
| Synthesis with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) | NMR Probe | Studying protein structure, dynamics, and folding |
| Introduction of a caged group | Photo-caged Amino Acid | Light-inducible control of protein function |
Interdisciplinary Approaches Combining Synthetic Chemistry with Biophysical Techniques for this compound Studies
A comprehensive understanding of the impact of incorporating this compound into proteins necessitates a collaborative, interdisciplinary approach. Advanced synthetic chemistry is the starting point, as it is required to produce the ncAA and its analogs in sufficient quantity and purity. acs.org
Once incorporated into a target protein, a suite of biophysical techniques can be employed to characterize the structural and functional consequences. worldscientific.comresearchgate.netacs.org X-ray crystallography could reveal atomic-level details of how the bulky side chain is accommodated within the protein structure. NMR spectroscopy would be invaluable for assessing changes in protein dynamics and folding pathways. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could quantify the effects of the ncAA on protein-ligand and protein-protein binding affinities and kinetics. nih.gov This combination of synthesis and biophysical analysis would provide a complete picture of how this unique ncAA perturbs and reports on protein systems.
| Biophysical Technique | Information Gained |
|---|---|
| X-ray Crystallography | High-resolution 3D structure, side-chain packing, and conformation |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Protein dynamics, folding, and local environmental changes |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding interactions (enthalpy, entropy, affinity) |
| Surface Plasmon Resonance (SPR) | Kinetics of binding interactions (association and dissociation rates) |
| Circular Dichroism (CD) Spectroscopy | Changes in protein secondary structure and thermal stability |
Addressing Challenges and Identifying Research Gaps in the Study of this compound
The path to utilizing this compound in the advanced applications described above is not without its challenges. nih.govtwistbioscience.com These hurdles represent the key research gaps that must be addressed.
First and foremost is the synthetic accessibility of the compound and its derivatives. An efficient and scalable synthetic route is a prerequisite for any further studies. A major challenge in the field of ncAA incorporation is the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that can specifically recognize the ncAA and incorporate it into proteins with high fidelity and efficiency, without cross-reacting with endogenous amino acids. researchgate.netacs.org This often requires extensive protein engineering and selection strategies.
Furthermore, the potential for cellular toxicity and perturbation of normal metabolic processes must be carefully evaluated. The efficiency of protein translation with this bulky ncAA may also be a limiting factor, potentially leading to low yields of the desired protein. Overcoming these challenges will require a concerted effort from synthetic chemists, molecular biologists, and protein engineers.
| Challenge/Research Gap | Potential Research Strategy |
|---|---|
| Efficient Chemical Synthesis | Development of novel stereoselective synthetic routes |
| Orthogonal Translation System | Directed evolution and rational design of a specific aminoacyl-tRNA synthetase/tRNA pair |
| Cellular Uptake and Toxicity | Toxicity assays and engineering of specific cellular transporters |
| Incorporation Efficiency | Optimization of expression conditions and engineering of the translational machinery |
| Biological Target Identification | Systematic screening using chemical proteomics and computational approaches |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for (2S)-2-Amino-3-(1-methylcyclobutyl)propanoic acid, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis of analogous cyclobutyl amino acids involves chiral precursors and ring-forming strategies like [2+2] cycloaddition or ring-closing metathesis. Critical parameters include temperature control (0–5°C for cyclization), protecting groups (e.g., tert-butoxycarbonyl for amine protection), and catalysts (e.g., Grubbs catalysts). Post-synthetic deprotection may require acidic conditions (HCl/dioxane). Yield optimization demands anhydrous conditions and inert atmospheres. For cyclobutyl variants, adjust ring-strain considerations during cyclization .
Q. What analytical techniques are essential for confirming structural identity and purity?
- Answer : Use:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and cyclobutyl substitution (δ 1.4–1.8 ppm for methylcyclobutyl protons).
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC with chiral columns (e.g., Chiralpak AD-H) to ensure enantiomeric purity (>98% ee).
- X-ray crystallography for absolute configuration determination .
Q. What are the key storage protocols to maintain compound stability?
- Answer : Store at -20°C under argon in amber vials. Prepare solutions in degassed PBS (pH 7.4) before use. Monitor degradation via monthly HPLC checks (<2% impurities) and periodic NMR validation (e.g., α-proton signal at δ 3.8 ppm) .
Advanced Questions
Q. How should contradictions between computational predictions and experimental binding data be addressed?
- Answer : Discrepancies may arise from protonation state mismatches or solvation effects. Resolve via:
- Potentiometric titrations to identify dominant ionic species at physiological pH.
- Molecular dynamics simulations with explicit solvent models.
- Mutagenesis studies (e.g., alanine scanning) to validate binding residues .
Q. What experimental designs are critical for studying enzymatic inhibition mechanisms?
- Answer : Use:
- Pre-steady-state kinetics to isolate binding kinetics (k_on/k_off).
- Isotope effect studies (e.g., deuterated substrates) to pinpoint rate-limiting steps.
- Temperature-dependent assays for thermodynamic profiling (ΔH/ΔS).
- Cross-validation with SPR (binding affinity) and ITC (thermodynamics) .
Q. How can batch-to-batch variability in cellular uptake be resolved?
- Answer : Implement a quality-by-design (QbD) approach:
- Define critical quality attributes (CQAs): LogP (-1.2 to -0.8), particle size (<200 nm via DLS).
- Use multivariate analysis (PCA) to correlate impurity profiles (LC-MS) with biological outcomes.
- Cross-calibrate assays with pharmacopeial reference standards .
Q. What strategies mitigate aggregation artifacts in bioactivity assays?
- Answer : Employ:
- Dynamic light scattering (DLS) to screen for aggregates (>50 nm particles).
- Co-solvents (≤5% DMSO/PEG 400) to enhance solubility.
- Critical micelle concentration (CMC) determination via pyrene fluorescence.
- Stereoisomer controls to confirm target specificity .
Methodological Notes
- Structural Analog Considerations : Cyclobutyl variants may require adjusted synthetic conditions compared to cyclopentyl analogs due to ring-strain differences .
- Data Validation : Cross-reference spectroscopic data (e.g., IR, CD) with computational models to resolve stereochemical ambiguities .
- Assay Design : Incorporate stability checks (e.g., HPLC, NMR) to account for organic degradation during long-term experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
